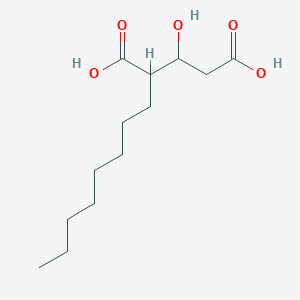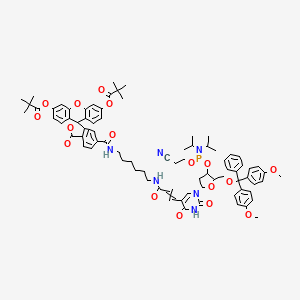![molecular formula C17H18N2O2 B14090565 2-(3-methylphenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B14090565.png)
2-(3-methylphenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methylphenoxy)-N’-(1-phenylethylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide functional group attached to an acetohydrazide backbone, with additional phenyl and methylphenoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N’-(1-phenylethylidene)acetohydrazide typically involves the reaction of 3-methylphenol with chloroacetic acid to form 3-methylphenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to yield 3-methylphenoxyacetohydrazide. Finally, the condensation of 3-methylphenoxyacetohydrazide with 1-phenylethylidene results in the formation of the target compound. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol, with the use of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenoxy)-N’-(1-phenylethylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The phenoxy and phenylethylidene groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides or ketones, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2-(3-methylphenoxy)-N’-(1-phenylethylidene)acetohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N’-(1-phenylethylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-methylphenoxy)-N’-(1-phenylethylidene)acetohydrazide include other hydrazides and acetohydrazides with different substituents. Examples include:
- 2-(4-methylphenoxy)-N’-(1-phenylethylidene)acetohydrazide
- 2-(3-chlorophenoxy)-N’-(1-phenylethylidene)acetohydrazide
- 2-(3-methylphenoxy)-N’-(1-benzylidene)acetohydrazide
Uniqueness
The uniqueness of 2-(3-methylphenoxy)-N’-(1-phenylethylidene)acetohydrazide lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the 3-methylphenoxy group and the 1-phenylethylidene moiety may enhance its reactivity and potential biological activities compared to other similar compounds.
Properties
Molecular Formula |
C17H18N2O2 |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
2-(3-methylphenoxy)-N-[(E)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C17H18N2O2/c1-13-7-6-10-16(11-13)21-12-17(20)19-18-14(2)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,19,20)/b18-14+ |
InChI Key |
LDSOZOITEVKVDB-NBVRZTHBSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C(\C)/C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


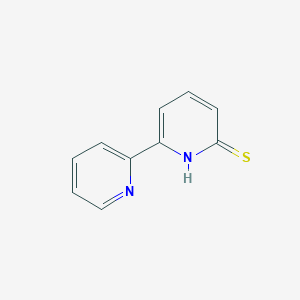
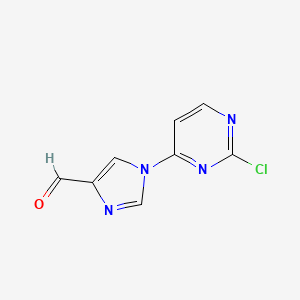
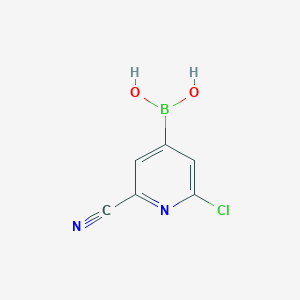
![1',3',5'-trimethyl-N-[2-(phenylsulfanyl)ethyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B14090518.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pent-2-enoic acid](/img/structure/B14090520.png)
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090525.png)
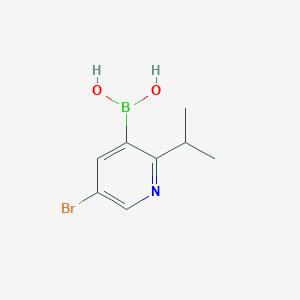
![7-Chloro-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090546.png)
![3-[(2E)-but-2-en-1-yl]-7-(4-chlorophenyl)-1-methyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B14090548.png)
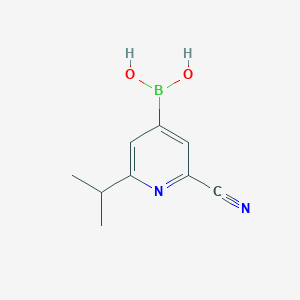
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090553.png)
